Risedronate Cyclic Dimer Formation: A Technical Guide
Risedronate Cyclic Dimer Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risedronate, a third-generation bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption, widely prescribed for the treatment and prevention of osteoporosis and other bone disorders. The stability of the risedronate molecule is a critical factor in its pharmaceutical formulation and efficacy. During synthesis, formulation, and storage, risedronate can undergo degradation to form various impurities. One such critical impurity is the risedronate cyclic dimer, also identified in pharmacopeias as Risedronate EP Impurity A or Risedronate Related Compound B. The formation of this dimer is indicative of product degradation and is closely monitored to ensure the safety and potency of the final drug product.
This technical guide provides an in-depth exploration of the formation mechanism of the risedronate cyclic dimer. It consolidates available information on its synthesis, characterization, and the factors influencing its formation, presented in a format tailored for researchers, scientists, and drug development professionals.
Risedronate Cyclic Dimer: Structure and Identification
The risedronate cyclic dimer is a complex molecule formed from the intermolecular condensation of two risedronate molecules. Its chemical structure features a central 1,4,2λ⁵,5λ⁵-dioxadiphosphinane ring.
Chemical Name: [2,5-dihydroxy-2,5-dioxo-6-phosphono-3,6-bis(pyridin-3-ylmethyl)-1,4,2λ⁵,5λ⁵-dioxadiphosphinan-3-yl]phosphonic acid
Molecular Formula: C₁₄H₁₈N₂O₁₂P₄
CAS Number: 1486617-90-6
The structural elucidation of this impurity is typically achieved through a combination of advanced analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which provide detailed information about its molecular weight and the connectivity of its atoms.
Proposed Mechanism of Cyclic Dimer Formation
The precise mechanism for the formation of the risedronate cyclic dimer is not extensively detailed in publicly available literature. However, based on the principles of phosphonate chemistry and the conditions known to promote risedronate degradation (e.g., heat and humidity), a plausible mechanism involving intermolecular condensation can be proposed. The reaction is likely acid or base-catalyzed and proceeds through the formation of a pyrophosphate-like intermediate.
The key steps are hypothesized to be:
-
Activation of a Phosphonate Group: Under thermal stress or in the presence of an acid or base catalyst, a phosphonate group on a risedronate molecule is activated, making it more susceptible to nucleophilic attack. This could involve protonation or deprotonation of the phosphonate hydroxyl groups.
-
Nucleophilic Attack: A phosphonate group from a second risedronate molecule acts as a nucleophile, attacking the activated phosphorus atom of the first molecule.
-
Formation of a Linear Dimer Intermediate: This intermolecular reaction results in the formation of a linear dimer linked by a P-O-P (pyrophosphate-like) bond.
-
Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack by a phosphonate group on the other end of the linear dimer onto the corresponding activated phosphorus atom leads to the formation of the stable six-membered dioxadiphosphinane ring.
-
Dehydration: The condensation reactions are accompanied by the elimination of water molecules.
The overall process represents a dehydration-driven dimerization and cyclization.
Factors Influencing Dimer Formation
Several factors can influence the rate and extent of risedronate cyclic dimer formation:
-
Temperature: Elevated temperatures are a primary driver of degradation. Thermal stress provides the activation energy required for the condensation reaction to occur. Studies have indicated that the thermal degradation of risedronate can begin at temperatures as low as 100°C.
-
pH: The pH of the environment can catalyze the reaction. Both acidic and basic conditions can facilitate the activation of the phosphonate groups, promoting nucleophilic attack.
-
Moisture: The presence of water can play a dual role. While it is a product of the condensation reaction, its presence in a formulation can facilitate the hydrolytic degradation of risedronate, which may be a competing or preceding step to dimerization. Conversely, in a solid-state reaction, the removal of water can drive the equilibrium towards dimer formation.
-
Excipients: Interactions with excipients in a pharmaceutical formulation can potentially influence the stability of risedronate and the rate of dimer formation.
Quantitative Data Summary
The following tables summarize typical quantitative data that would be generated during the analysis of risedronate and its cyclic dimer impurity. Please note that specific values can vary depending on the experimental conditions.
Table 1: Typical Analytical Parameters for Risedronate and its Cyclic Dimer
| Parameter | Risedronate | Risedronate Cyclic Dimer |
| Molecular Formula | C₇H₁₁NO₇P₂ | C₁₄H₁₈N₂O₁₂P₄ |
| Molecular Weight | 283.11 g/mol | 530.19 g/mol |
| Appearance | White to off-white crystalline powder | - |
| Typical HPLC Retention Time | Varies with method | Typically longer than risedronate |
| Mass Spec (m/z) | [M+H]⁺ = 284.0 | [M+H]⁺ = 531.0 |
Table 2: Example Forced Degradation Study Conditions and Expected Observations
| Stress Condition | Reagents and Conditions | Expected Observation |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 24h | Potential for minor degradation, dimer formation possible. |
| Base Hydrolysis | 0.1 M NaOH, 80°C, 24h | Significant degradation, potential for dimer and other products. |
| Oxidative | 3% H₂O₂, RT, 24h | Minimal degradation expected. |
| Thermal | 105°C, 48h | Dimer formation is a likely degradation pathway. |
| Photolytic | ICH Q1B conditions | Risedronate is generally stable to light. |
Experimental Protocols
Detailed experimental protocols are crucial for studying the formation of the risedronate cyclic dimer. Below are generalized methodologies for key experiments.
Protocol 1: Forced Degradation Study of Risedronate
Objective: To generate the risedronate cyclic dimer and other degradation products under various stress conditions to understand the degradation pathways.
Materials:
-
Risedronate sodium
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
HPLC grade acetonitrile and other solvents
-
pH meter
-
Thermostatic oven
-
Photostability chamber
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation: Prepare stock solutions of risedronate sodium in high-purity water at a concentration of approximately 1 mg/mL.
-
Acid Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the solution at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
Base Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat the solution at 80°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours and then dilute for analysis.
-
Thermal Degradation (Solid State): Place a known amount of solid risedronate sodium in a petri dish and expose it to a temperature of 105°C in a thermostatic oven for 48 hours. Dissolve the stressed sample in a suitable solvent for analysis.
-
Thermal Degradation (Solution): Heat an aliquot of the stock solution at 80°C for 24 hours. Cool and dilute for analysis.
-
Photolytic Degradation: Expose the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.
Protocol 2: Isolation and Characterization of the Risedronate Cyclic Dimer
Objective: To isolate the cyclic dimer from a stressed sample and confirm its structure.
Materials:
-
Stressed risedronate sample containing the dimer (from Protocol 1)
-
Preparative HPLC system
-
Lyophilizer
-
NMR spectrometer
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Isolation: Inject the stressed sample onto a preparative HPLC column using a method developed to resolve the dimer from risedronate and other impurities. Collect the fraction corresponding to the dimer peak.
-
Purification: Pool the collected fractions and remove the solvent, for example, by lyophilization, to obtain the isolated dimer as a solid.
-
Mass Spectrometry: Dissolve a small amount of the isolated solid in a suitable solvent and analyze by high-resolution mass spectrometry to confirm the molecular weight and obtain the exact mass, which helps in confirming the elemental composition.
-
NMR Spectroscopy: Dissolve a sufficient amount of the isolated dimer in a suitable deuterated solvent (e.g., D₂O) and acquire ¹H, ¹³C, and ³¹P NMR spectra. The NMR data will provide detailed structural information, including the connectivity of atoms and the chemical environment of the phosphorus atoms in the cyclic structure.
Visualizations
The following diagrams, created using the DOT language, illustrate the proposed reaction pathway and a typical experimental workflow.
